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Compound of Interest

Compound Name: 6-Bromo-5-nitropyridin-2-amine

Cat. No.: B1281733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data

for the compound 6-Bromo-5-nitropyridin-2-amine. Due to a lack of available experimental

data in peer-reviewed literature, this document focuses on computationally predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide

includes structured data tables, detailed interpretations, and standardized experimental

protocols for acquiring such data. A logical workflow for spectroscopic analysis is also

presented. This document is intended to serve as a foundational resource for researchers

working with or synthesizing this compound.

Introduction
6-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science due to its potential as a versatile building block. The presence

of an amine, a nitro group, and a bromine atom on the pyridine ring offers multiple sites for

further functionalization. Accurate spectroscopic characterization is the cornerstone of chemical

synthesis and drug development, ensuring structural integrity and purity. This guide provides an

in-depth, albeit predicted, spectroscopic profile to aid in the identification and characterization

of this molecule.
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The following sections present the predicted spectroscopic data for 6-Bromo-5-nitropyridin-2-
amine. It is crucial to note that these are computationally generated values and should be

confirmed with experimental data once available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.2 - 8.4 Singlet 1H H-4

~7.8 - 8.0 Singlet 1H H-3

~7.0 - 7.5 Broad Singlet 2H NH₂

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment

~158 - 162 C-2

~145 - 150 C-4

~135 - 140 C-5

~115 - 120 C-6

~110 - 115 C-3

Interpretation: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct

singlets for the aromatic protons H-3 and H-4. The downfield shift of H-4 is anticipated due to

the strong electron-withdrawing effect of the adjacent nitro group. The protons of the amine

group are expected to appear as a broad singlet, the chemical shift of which can be highly

dependent on solvent and concentration.
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In the ¹³C NMR spectrum, five distinct signals are predicted for the pyridine ring carbons. The

carbon bearing the amino group (C-2) is expected at the most downfield position, while the

carbon attached to the bromine (C-6) will also be significantly shifted. The presence of the nitro

group will deshield the C-5 and C-4 positions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

1620 - 1580 Medium N-H bend (scissoring)

1550 - 1500 Strong Asymmetric NO₂ stretch

1360 - 1320 Strong Symmetric NO₂ stretch

1600 - 1450 Medium to Weak
C=C and C=N stretching

(aromatic ring)

1200 - 1000 Medium C-N stretch

700 - 550 Medium to Strong C-Br stretch

Interpretation: The IR spectrum will be characterized by the distinct vibrations of the amino and

nitro functional groups. The primary amine should give rise to a characteristic doublet in the

high-frequency region due to asymmetric and symmetric N-H stretching. Strong absorptions

corresponding to the asymmetric and symmetric stretching of the nitro group are expected in

the mid-frequency range. The presence of the pyridine ring will be confirmed by C=C and C=N

stretching bands. A band in the lower frequency region will indicate the C-Br stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.
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Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

217/219 High [M]⁺ (Molecular ion)

187/189 Medium [M - NO]⁺

171/173 Medium [M - NO₂]⁺

138 Low [M - Br]⁺

92 Medium [M - Br - NO₂]⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺

with a characteristic isotopic pattern (approximately 1:1 ratio for m/z and m/z+2) due to the

presence of a bromine atom. Common fragmentation pathways for nitroaromatic compounds

include the loss of NO (30 amu) and NO₂ (46 amu). The loss of the bromine radical (79/81

amu) is another expected fragmentation.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample.

3.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-5-nitropyridin-2-amine in

0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number

of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be

applied.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).

3.2. IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer,

typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a

good quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR

crystal.

3.3. Mass Spectrometry (EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection of a dilute solution if using a GC-MS system.

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel compound like 6-Bromo-5-nitropyridin-2-amine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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